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molecular formula C14H14ClNO2 B8375071 6-Chloroacetyl-8-isopropylcarbostyril

6-Chloroacetyl-8-isopropylcarbostyril

Cat. No. B8375071
M. Wt: 263.72 g/mol
InChI Key: BUALZWWJNSTVIO-UHFFFAOYSA-N
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Patent
US05591751

Procedure details

By using chloroacetyl chloride and 8-isopropylcarbostyril, there was obtained 6-chloroacetyl-8-isopropylcarbostyril as a light yellow powder having a melting point of 250° C. or less (decomposed).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][CH2:2][C:3](Cl)=[O:4].[CH:6]([C:9]1[CH:10]=[CH:11][CH:12]=[C:13]2[C:18]=1[NH:17][C:16](=[O:19])[CH:15]=[CH:14]2)([CH3:8])[CH3:7]>>[Cl:1][CH2:2][C:3]([C:11]1[CH:12]=[C:13]2[C:18](=[C:9]([CH:6]([CH3:7])[CH3:8])[CH:10]=1)[NH:17][C:16](=[O:19])[CH:15]=[CH:14]2)=[O:4]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCC(=O)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)C=1C=CC=C2C=CC(NC12)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClCC(=O)C=1C=C2C=CC(NC2=C(C1)C(C)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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